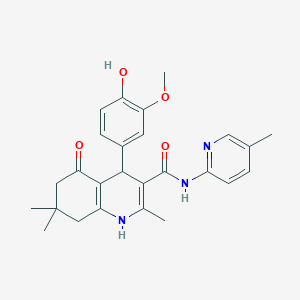
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of quinolinecarboxamides and has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not well understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are important for cancer cell growth or bacterial cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are not well understood. However, it has been suggested that this compound may have cytotoxic effects on cancer cells and bactericidal effects on bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its potential activity against cancer cells and bacteria. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. The limitations of using this compound in lab experiments include its limited understanding of its mechanism of action and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to explore its potential applications in the development of anticancer and antibacterial drugs. Additionally, further studies are needed to determine the toxicity of this compound to normal cells and its potential side effects.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process. The starting material for the synthesis is 5-bromo-2-pyridinecarboxylic acid, which is reacted with 2,4-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for anticancer drug development. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for antibacterial drug development.
Eigenschaften
Produktname |
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C26H28BrN3O4 |
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H28BrN3O4/c1-14-22(25(32)30-21-9-6-15(27)13-28-21)23(17-8-7-16(33-4)10-20(17)34-5)24-18(29-14)11-26(2,3)12-19(24)31/h6-10,13,23,29H,11-12H2,1-5H3,(H,28,30,32) |
InChI-Schlüssel |
QXRBJAWBGQOLFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)